molecular formula C11H19O5P B042153 Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate CAS No. 26199-74-6

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Cat. No.: B042153
CAS No.: 26199-74-6
M. Wt: 262.24 g/mol
InChI Key: BQKSHEFROALUGV-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate is a chemical compound with the molecular formula C11H19O5P and a molecular weight of 262.24 g/mol. This compound is a colorless to slightly yellow liquid with a strong, irritating odor. It has a low solubility in water and is primarily used in chemical synthesis and research.

Preparation Methods

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be synthesized through various chemical routes. One common method involves the reaction of triethyl phosphite with 4-pentynoic acid, followed by acid hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphonate derivatives.

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate can be compared with other similar compounds, such as:

    Dithis compound: Similar structure but with different ester groups.

    Ethyl 2-(diethoxyphosphoryl)but-3-ynoate: Similar structure but with a different carbon chain length.

    Mthis compound: Similar structure but with a different ester group.

These compounds share similar chemical properties and reactivity but differ in their specific applications and effectiveness in various contexts.

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylpent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKSHEFROALUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402537
Record name Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26199-74-6
Record name Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl α-propargylphosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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